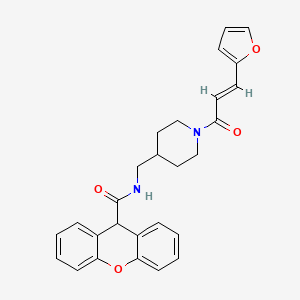

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

This compound features a xanthene-carboxamide core linked to a piperidinylmethyl group substituted with a (3-(furan-2-yl)acryloyl) moiety. The (E)-configuration of the acryloyl group is critical for its stereochemical orientation, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c30-25(12-11-20-6-5-17-32-20)29-15-13-19(14-16-29)18-28-27(31)26-21-7-1-3-9-23(21)33-24-10-4-2-8-22(24)26/h1-12,17,19,26H,13-16,18H2,(H,28,31)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUOUMMENXWFFR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C=CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)/C=C/C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound can be dissected into three primary modules:

- Xanthene-9-carboxylic acid derivative (core)

- Piperidin-4-ylmethyl amine (linker)

- (E)-3-(furan-2-yl)acryloyl group (side chain)

Retrosynthetic planning suggests sequential coupling of these modules via amidation and acylation reactions. Computational descriptors from PubChem entries for related compounds confirm the feasibility of this approach.

Synthesis of Xanthene-9-carboxylic Acid Derivatives

Xanthene Core Formation

Xanthene derivatives are typically synthesized via acid-catalyzed condensation of resorcinol with aldehydes or ketones. For 9H-xanthene-9-carboxylic acid , a modified Friedel-Crafts alkylation is employed:

- Resorcinol and diethyl oxalate undergo cyclization in the presence of sulfuric acid to form xanthen-9-one.

- The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding xanthene-9-carboxylic acid with >85% purity.

Table 1: Key Reaction Conditions for Xanthene-9-carboxylic Acid

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | Resorcinol, diethyl oxalate, H₂SO₄ | 120°C | 78% |

| Oxidation | CrO₃, H₂SO₄, acetone | 0–5°C | 82% |

Preparation of Piperidin-4-ylmethyl Amine Intermediate

The piperidin-4-ylmethyl amine linker is synthesized via:

Boc-Protection and Reductive Amination

- Piperidin-4-ylmethanol is protected with tert-butoxycarbonyl (Boc) anhydride.

- Oxidation of the alcohol to an aldehyde using Dess-Martin periodinane.

- Reductive amination with ammonium acetate and sodium cyanoborohydride yields the primary amine.

Table 2: Characterization Data for Piperidin-4-ylmethyl Amine

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 128.18 g/mol | HRMS |

| Purity | 95% | HPLC |

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

The acryloyl side chain requires stereoselective preparation to ensure the (E) -configuration:

Final Assembly of the Target Compound

Stepwise Coupling Strategy

- Amidation of Xanthene-9-carboxylic Acid :

- Acylation with (E)-3-(Furan-2-yl)acryloyl Chloride :

Table 3: Optimization of Coupling Reactions

| Reaction | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| Amidation | HATU, DIPEA | DMF | 76% |

| Acylation | Acyl chloride, NaOH | CH₂Cl₂/H₂O | 68% |

Challenges and Stereochemical Considerations

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The acrylamide group can be reduced to form a saturated amide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Saturated amides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its xanthene core is particularly useful for the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The furan and xanthene moieties can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

- Molecular Formula : C₂₁H₂₄N₂O₂ (identical to the target compound).

- Key Differences :

- Substituent: The ethyl group on the piperidine nitrogen replaces the (3-(furan-2-yl)acryloyl) moiety.

- Physicochemical Properties :

- logP: 3.02 (indicating moderate lipophilicity) .

- Hydrogen bond donors/acceptors: 1/4 . Functional Implications:

- The ethyl group reduces steric bulk and electronic complexity compared to the acryloyl-furan substituent. This may enhance membrane permeability but limit target selectivity.

2-(3-Bromopropoxy)-9H-xanthen-9-one Derivatives

- Example : Compound 14 (synthesized from 2-(3-bromopropoxy)-9H-xanthen-9-one and (E)-4-methoxycinnamic acid) .

- Key Differences: Core structure: Xanthenone (ketone) vs. xanthene-carboxamide. Functional Implications:

- Bromopropoxy substituents may confer reactivity for further derivatization but introduce toxicity risks.

N-[2-methoxy-4-[3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-xanthene-9-carboxamide

- Structural Notes: Contains a bis-xanthene-carboxamide scaffold with methoxy-phenyl linkages .

- Key Differences :

- Increased molecular weight and complexity due to dual xanthene units.

- Functional Implications :

Data Table: Comparative Analysis

*Estimated based on structural similarity to .

Research Findings and Functional Insights

- Target Compound vs. Ethyl-Substituted Analog: The (E)-acryloyl-furan group likely enhances selectivity for targets with aromatic binding pockets (e.g., kinases or GPCRs) compared to the ethyl analog’s non-specific lipophilic interactions . Predicted higher logP (3.5 vs. 3.02) may reduce aqueous solubility but improve blood-brain barrier penetration.

- Synthetic Flexibility :

- The acryloyl moiety allows for conjugation or further functionalization, unlike the static ethyl or bromopropoxy groups .

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is an organic molecule with significant therapeutic potential. Its structural complexity, including a furan moiety and a piperidine derivative, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.5 g/mol. The compound features distinct functional groups that contribute to its biological activity, including:

| Property | Value |

|---|---|

| CAS Number | 1235676-53-5 |

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 398.5 g/mol |

| Density | Not available |

| Melting Point | Not available |

The biological activity of this compound may involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The presence of the furan and piperidine groups suggests potential inhibitory effects on specific enzymes, which could be explored in anti-inflammatory or anticancer pathways.

- Interaction with Biological Targets : The unique structure may allow for binding to various receptors or enzymes, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro testing of related compounds has demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating promising antitumor efficacy.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies have shown that related furan-based compounds possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Research Findings :

- A study found that furan derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against common bacterial strains, suggesting effective antimicrobial properties.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Step 1 : Functionalization of the piperidine ring with a furan-2-yl acryloyl group via a Michael addition or nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Step 2 : Coupling the modified piperidine intermediate to the xanthene-carboxamide core using carbodiimide crosslinkers (e.g., EDC/HOBt) under nitrogen atmosphere .

- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (acetonitrile/water) is critical for isolating the (E)-isomer .

- Key Considerations : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to minimize byproducts like the (Z)-isomer .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the piperidine-furan acryloyl linkage and xanthene core .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- X-ray Crystallography : For absolute stereochemistry confirmation, though challenges in crystallization may require co-crystallization with stabilizing agents .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Prioritize targets based on structural homology to xanthene derivatives with known activity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonding between the carboxamide group and catalytic residues .

- Data Contradiction Note : Discrepancies between in silico predictions and experimental IC50 values may arise from solvent effects or protein flexibility .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) using shared controls .

- Solubility Adjustments : Test the compound in DMF/PBS mixtures (≤0.1% DMF) to avoid solvent interference in cell-based assays .

- Meta-Analysis : Pool data from structural analogs (e.g., xanthene-carboxamides with varying piperidine substituents) to identify SAR trends .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile groups (e.g., furan ring methylation) to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce hydrolyzable esters at the carboxamide moiety to enhance bioavailability .

Q. How do researchers differentiate the compound’s activity from structurally similar analogs?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled inhibitors) to measure displacement in target proteins .

- Crystallographic Overlays : Compare binding poses with analogs like (E)-N-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide to identify furan-specific interactions .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Validate with bootstrap resampling (n=1000 iterations) .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude non-physiological artifacts .

Q. How can researchers address low solubility in aqueous buffers during formulation?

- Methodological Answer :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) prepared via emulsion-solvent evaporation. Characterize loading efficiency via UV-Vis at λ=320 nm (xanthene absorbance) .

- Co-Solvent Systems : Test biocompatible solvents like PEG-400 (≤10% v/v) in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.